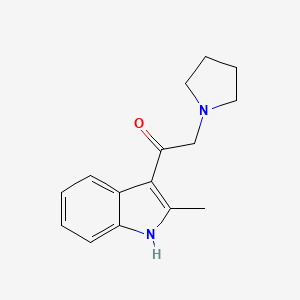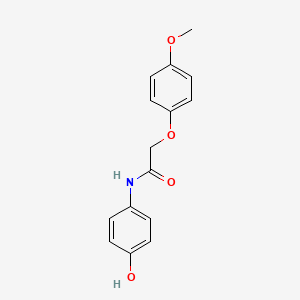
N-(4-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide, also known as BHAP, is a chemical compound that has been widely studied for its potential applications in scientific research. BHAP is a synthetic compound that has been synthesized using various methods.
Mechanism of Action
N-(4-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide's mechanism of action is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting the activity of enzymes such as tyrosinase and cholinesterase. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This compound has also been shown to inhibit the activity of cholinesterase, an enzyme involved in the breakdown of acetylcholine. This compound has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments. This compound is a synthetic compound, which means that it can be easily synthesized in the lab. This compound is also stable and can be stored for long periods, making it useful for long-term experiments. However, this compound has some limitations. This compound is a relatively new compound, and its effects are not fully understood. This compound is also expensive, which can limit its use in some experiments.
Future Directions
There are several future directions for N-(4-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide research. One direction is to further investigate this compound's mechanism of action. Another direction is to study this compound's potential applications in other scientific research fields such as cardiovascular disease research and diabetes research. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for various applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit anti-cancer and neuroprotective properties, making it useful in cancer research and Alzheimer's disease research. This compound's mechanism of action is not fully understood, but it has been proposed that this compound inhibits the activity of enzymes such as tyrosinase and cholinesterase. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound research, including further investigation of its mechanism of action and potential applications in other scientific research fields.
Synthesis Methods
N-(4-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide can be synthesized using various methods, including the reaction of 4-hydroxybenzaldehyde and 4-methoxyphenol with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting compound is then purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
N-(4-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its potential applications in various scientific research fields such as cancer research, Alzheimer's disease research, and Parkinson's disease research. This compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been shown to have neuroprotective properties, which can be useful in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-13-6-8-14(9-7-13)20-10-15(18)16-11-2-4-12(17)5-3-11/h2-9,17H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFJYPMXPFNOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)
![2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141447.png)

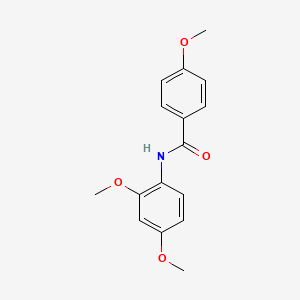
![N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B6141454.png)
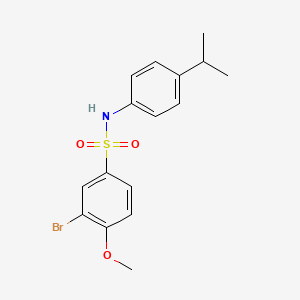
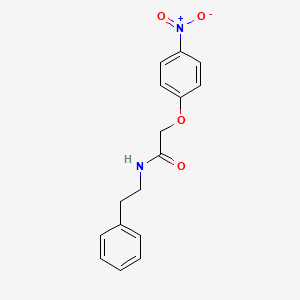
![methyl {4-[(difluoromethyl)thio]phenyl}carbamate](/img/structure/B6141471.png)
![N-{3-allyl-2-[(2-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl}-2-furamide](/img/structure/B6141478.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide](/img/structure/B6141485.png)
![N,N'-[(4-chlorophenyl)methylene]dibenzamide](/img/structure/B6141502.png)

